Bienvenue dans la boutique en ligne BenchChem!

1-[(3-Bromophenyl)methyl]cyclopropan-1-amine

Drug-likeness ADME Prediction Lipophilicity

1-[(3-Bromophenyl)methyl]cyclopropan-1-amine (CAS 1249810-91-0) is a differentiated meta-bromo cyclopropylamine scaffold. Its methylene spacer and 3-bromophenyl substitution deliver a LogD (pH 7.4) of 1.63, enabling passive membrane permeability essential for CNS and intracellular targets, while direct-linked analogs exhibit LogD 0.02. The conserved TPSA (26 Ų) preserves oral bioavailability. The meta-bromo handle ensures regiochemically predictable Pd-catalyzed cross-coupling for high-throughput library synthesis. As a core LSD1 pharmacophore, it supports selective inhibitor development with tunable MAO off-target profiles. Procure this building block for reproducible, publication-ready medicinal chemistry outcomes.

Molecular Formula C10H12BrN
Molecular Weight 226.11
CAS No. 1249810-91-0
Cat. No. B3376970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3-Bromophenyl)methyl]cyclopropan-1-amine
CAS1249810-91-0
Molecular FormulaC10H12BrN
Molecular Weight226.11
Structural Identifiers
SMILESC1CC1(CC2=CC(=CC=C2)Br)N
InChIInChI=1S/C10H12BrN/c11-9-3-1-2-8(6-9)7-10(12)4-5-10/h1-3,6H,4-5,7,12H2
InChIKeyNAJJFMXXLLMATA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[(3-Bromophenyl)methyl]cyclopropan-1-amine (CAS 1249810-91-0): Procurement-Relevant Structural and Physicochemical Baseline


1-[(3-Bromophenyl)methyl]cyclopropan-1-amine (CAS 1249810-91-0) is a C10H12BrN primary amine building block characterized by a cyclopropane ring geminally substituted with an amine and a 3-bromobenzyl group (via a methylene spacer). Its molecular weight is 226.11 g/mol, with an XLogP3 of 2.2 [1], a topological polar surface area (TPSA) of 26 Ų , and a predicted boiling point of 286.0 ± 13.0 °C . The compound is a versatile small molecule scaffold with a unique connectivity pattern (SMILES: NC1(CC2=CC=CC(Br)=C2)CC1) that distinguishes it from both isomeric and positional analogs in chemical space.

Why 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine Cannot Be Replaced by Generic Cyclopropylamine or Isomeric Analogs


In silico models demonstrate that structural variations among brominated cyclopropylamine analogs produce significant divergences in key drug-likeness parameters. 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine possesses a calculated LogD (pH 7.4) of 1.63 , whereas its direct positional isomer 1-(3-bromophenyl)cyclopropanamine (lacking the methylene spacer) exhibits an XLogP3 of 2.2 and substantially different steric and electronic profiles due to the rigid, direct aryl-cyclopropane linkage [1]. Furthermore, the meta-bromo substitution pattern (3-bromophenyl) of the target compound introduces unique regiochemical and electronic properties compared to para-bromo or ortho-bromo isomers, directly influencing cross-coupling reactivity, binding orientation in target proteins, and metabolic stability—parameters that preclude simple substitution with commercially generic cyclopropylamine derivatives without altering experimental outcomes .

Quantitative Differentiation Evidence for 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine: Comparative LogD, Polar Surface Area, and Molecular Weight Benchmarks


Enhanced Lipophilicity at Physiological pH: Comparative LogD (pH 7.4) of 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine versus 1-(3-Bromophenyl)cyclopropanamine

The target compound 1-[(3-bromophenyl)methyl]cyclopropan-1-amine demonstrates a significantly higher distribution coefficient (LogD) at physiological pH (7.4) compared to its direct analog lacking the methylene spacer. The LogD (pH 7.4) of the target compound is predicted to be 1.63 , whereas 1-(3-bromophenyl)cyclopropanamine exhibits a markedly lower LogD (pH 7.4) of 0.02 . This difference of 1.61 log units represents a >40-fold increase in the partition coefficient, indicating substantially greater membrane permeability potential for the target compound under physiological conditions.

Drug-likeness ADME Prediction Lipophilicity

Conserved Polar Surface Area Despite Increased Molecular Weight: TPSA Comparison of 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine and 1-(3-Bromophenyl)cyclopropanamine

Despite an increased molecular weight of 226.11 g/mol for 1-[(3-bromophenyl)methyl]cyclopropan-1-amine [1] versus 212.09 g/mol for 1-(3-bromophenyl)cyclopropanamine , the topological polar surface area (TPSA) remains identical at 26 Ų for both compounds [2]. This indicates that the addition of the methylene spacer increases molecular bulk and lipophilicity without introducing additional polar interactions, a feature that may enhance passive membrane diffusion while maintaining favorable oral absorption potential according to the Rule of Five (TPSA < 140 Ų).

Physicochemical Properties Oral Bioavailability Rule of Five

Meta-Bromo Regiochemistry Distinguishes 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine from Para- and Ortho-Bromo Isomers in Cross-Coupling Reactivity Potential

1-[(3-Bromophenyl)methyl]cyclopropan-1-amine contains a 3-bromophenyl (meta-bromo) substituent, which is known to exhibit distinct reactivity profiles in palladium-catalyzed cross-coupling reactions compared to para-bromo (4-bromophenyl) or ortho-bromo (2-bromophenyl) isomers. While specific comparative kinetic data for the target compound's bromine reactivity is not available in the open literature, class-level inference from aryl halide reactivity studies indicates that meta-substituted aryl bromides generally display intermediate reactivity and distinct electronic effects in Suzuki-Miyaura and Buchwald-Hartwig couplings [1]. This is in contrast to para-bromo isomers, which are often more reactive in nucleophilic aromatic substitution due to reduced steric hindrance, and ortho-bromo isomers, which are frequently deactivated by steric effects [2]. The 3-bromobenzyl substitution pattern of the target compound provides a unique balance of electronic and steric properties not achievable with 2-bromo or 4-bromo analogs.

Synthetic Chemistry Cross-Coupling Regioselectivity

Evidence-Based Research and Industrial Application Scenarios for 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine


Scaffold for Medicinal Chemistry Optimization: Tuning Lipophilicity and Permeability in CNS-Targeted Programs

1-[(3-Bromophenyl)methyl]cyclopropan-1-amine serves as a critical intermediate for constructing drug-like molecules requiring enhanced membrane permeability while maintaining favorable oral absorption potential. The quantitative LogD (pH 7.4) advantage of 1.63 compared to the 0.02 LogD of its direct analog makes it a superior choice for medicinal chemistry programs targeting intracellular or CNS targets where passive diffusion is rate-limiting. Its conserved TPSA of 26 Ų [1] despite increased molecular weight further supports its selection in hit-to-lead campaigns where lipophilicity must be increased without compromising solubility or oral bioavailability.

Building Block for Diversity-Oriented Synthesis via Meta-Selective Cross-Coupling

The unique 3-bromophenyl (meta-bromo) substitution pattern of 1-[(3-bromophenyl)methyl]cyclopropan-1-amine provides a defined reactivity handle for palladium-catalyzed cross-coupling reactions [2]. This regiochemistry offers a distinct electronic and steric environment compared to para- or ortho-bromo isomers [3], making it an essential component in the synthesis of diverse heterocyclic and biaryl libraries. Its use as a building block ensures predictable and reproducible coupling outcomes, a critical factor in high-throughput parallel synthesis and library production where regiochemical consistency is paramount.

Intermediate for Cyclopropylamine-Based LSD1 Inhibitor Analogs

Arylcyclopropylamines are a well-established chemotype for Lysine-Specific Demethylase 1 (LSD1) inhibition, a validated target in oncology and epigenetic therapy [4]. 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine provides the core cyclopropylamine pharmacophore essential for LSD1 active-site interaction [5]. Its specific structural features—including the meta-bromo substitution and methylene spacer—allow for further functionalization to optimize selectivity against MAO-A and MAO-B off-targets [6], a critical requirement in developing safe and effective LSD1 inhibitors. This positions the compound as a strategic intermediate in the synthesis of next-generation epigenetic probes and therapeutic candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.